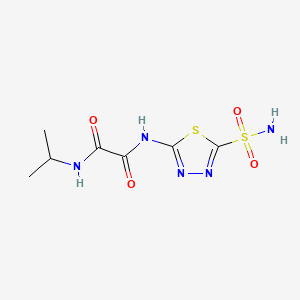
N-Isopropyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is a chemical compound with the molecular formula C7H11N5O4S2 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring and a sulfamoyl group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves several steps. The reaction conditions typically involve the use of ice-cold acetic acid and water mixtures, with careful control of temperature to avoid excessive foaming and ensure complete reaction .
Chemical Reactions Analysis
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The thiadiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include hydroxylamine hydrochloride, cupric sulfate, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound is used in the development of new materials with specific properties.
Mechanism of Action
The primary mechanism of action of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide involves the inhibition of the enzyme carbonic anhydrase . This inhibition leads to a decrease in the secretion of aqueous humor in the eye, resulting in reduced intraocular pressure. Additionally, it affects the hydration and dehydration reactions of carbon dioxide and carbonic acid, leading to diuresis and altered ammonia metabolism .
Comparison with Similar Compounds
N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide is similar to compounds like acetazolamide and other sulfonamide derivatives . its unique isopropyl group and specific structural configuration provide distinct properties and applications. Similar compounds include:
Acetazolamide: Used primarily for its diuretic and glaucoma treatment properties.
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another sulfonamide derivative with similar applications.
These comparisons highlight the uniqueness of N-Isopropyl-N’-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide in terms of its specific applications and structural features.
Properties
CAS No. |
74186-50-8 |
|---|---|
Molecular Formula |
C7H11N5O4S2 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N'-propan-2-yl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H11N5O4S2/c1-3(2)9-4(13)5(14)10-6-11-12-7(17-6)18(8,15)16/h3H,1-2H3,(H,9,13)(H2,8,15,16)(H,10,11,14) |
InChI Key |
NYHPTOJEZMPYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=NN=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















